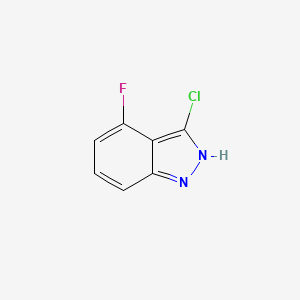

3-Chloro-4-fluoro-1H-indazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-4-fluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJQBQRJMZSFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646687 | |

| Record name | 3-Chloro-4-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-79-3 | |

| Record name | 3-Chloro-4-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Heterocyclic Compounds in Scientific Research

Heterocyclic compounds form the backbone of a vast array of biologically active molecules, including essential biomolecules like DNA, RNA, vitamins, and hormones. ijarsct.co.inijsrtjournal.com Their structural diversity and ability to interact with biological targets have made them a cornerstone of drug discovery and development, with over 90% of new drugs incorporating a heterocyclic motif. nveo.orgijraset.com The versatility of these compounds also extends to materials science, where they are utilized in the creation of polymers, dyes, and electronic materials. openaccessjournals.com

Rationale for Research on Halogenated Indazoles, with Specific Emphasis on 3 Chloro 4 Fluoro 1h Indazole

The strategic introduction of halogen atoms, particularly fluorine and chlorine, into the indazole scaffold is a common and effective strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Halogenation can influence factors such as metabolic stability, binding affinity to biological targets, and membrane permeability.

The specific compound, 3-Chloro-4-fluoro-1H-indazole , is of particular interest due to the combined electronic effects of the chloro and fluoro substituents. The presence of these halogens at the 3 and 4 positions of the indazole ring can significantly alter the molecule's reactivity and potential as a synthetic intermediate. Research into this specific derivative allows for the exploration of how these modifications impact its utility in the development of novel therapeutic agents and functional materials.

Overview of Research Trajectories for Substituted Indazoles

General Strategies for Indazole Ring Construction

The formation of the bicyclic indazole ring system can be achieved through several strategic approaches, primarily involving the formation of the crucial N-N bond or a key C-N bond to complete the pyrazole (B372694) ring fused to a benzene (B151609) core.

Intramolecular Substitution and Cyclization Reactions

Intramolecular cyclization represents a powerful and direct route to the indazole skeleton, often proceeding from a pre-functionalized benzene derivative. These reactions typically involve the formation of a C-N or N-N bond to close the five-membered ring.

One prominent method is the intramolecular C-H amination. For instance, a silver(I)-mediated intramolecular oxidative C-H amination has been shown to efficiently construct a variety of 1H-indazoles. nih.gov This approach is particularly useful for synthesizing 3-substituted indazoles that are otherwise difficult to access. Mechanistic studies suggest the reaction may proceed through a single electron transfer (SET) pathway mediated by the Ag(I) oxidant. nih.gov Another strategy involves the intramolecular cyclization of picrylhydrazones to form indazole derivatives, which has been systematically studied for its efficiency. rsc.org

The Ullmann condensation, a classical copper-catalyzed reaction, has also been adapted for intramolecular N-N bond formation. A scalable, three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole was developed, culminating in an intramolecular Ullmann reaction of a hydrazone intermediate. thieme-connect.com This highlights the utility of intramolecular strategies for creating specifically substituted indazoles, which can be challenging to produce via other methods due to safety or selectivity issues. thieme-connect.com

| Starting Material Type | Reaction Name/Type | Key Reagents/Catalysts | Bond Formed | Reference |

| Phenylhydrazones | Oxidative C-H Amination | Ag(I) Oxidant | C-N | nih.gov |

| Picrylhydrazones | Intramolecular Cyclization | Base | N-N | rsc.org |

| 2-Halophenyl Hydrazones | Ullmann Reaction | Copper Catalyst | N-N | thieme-connect.com |

Diazotization and Nitrosation-Based Approaches

Classical methods for indazole synthesis frequently rely on diazotization or nitrosation of aniline derivatives. The diazotization of o-toluidines and subsequent ring closure has long been a staple for producing 1H-indazole. chemicalbook.com This concept has been extended to o-alkynylanilines to access 3-substituted 1H-indazoles. chemicalbook.com A related approach involves the nitrosation of N-acetyl derivatives of o-alkylanilines, known as the Jacobson modification, which can offer practical advantages. researchgate.net For example, the synthesis of indazole from N-nitroso-o-acetotoluidide proceeds via an intramolecular azo coupling. orgsyn.org

More recent innovations include catalyst-free methods. A notable example is the reaction between diazonium salts and diazo compounds. nih.govresearchgate.net This donor/acceptor activation strategy generates a diazenium (B1233697) intermediate which then undergoes intramolecular electrophilic cyclization to yield indazoles in high yields under mild conditions. nih.govresearchgate.net Another metal-free approach utilizes tert-butyl nitrite (B80452) (TBN) to mediate a cascade reaction involving diazotization, isomerization, and cyclization of 2-(indolin-3-ylidenemethyl)aniline derivatives to form indazole-indole hybrids. nih.gov

| Precursor | Method | Key Reagent | General Outcome | Reference |

| o-Toluidine | Diazotization/Cyclization | NaNO₂ | 1H-Indazole | chemicalbook.com |

| N-Nitroso-o-acetotoluidide | Intramolecular Azo Coupling | Heat/Base | 1H-Indazole | orgsyn.org |

| Aryl Diazonium Salt + Diazo Ester | Condensation/Cyclization | None (Catalyst-free) | 3-Ester-functionalized Indazoles | nih.govresearchgate.net |

| 2-(Indolin-3-ylidenemethyl)aniline | Cascade Diazotization | tert-Butyl Nitrite (TBN) | Indazole-Indole Hybrids | nih.gov |

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis offers a versatile and highly efficient platform for synthesizing indazoles, enabling reactions with broad functional group tolerance. mdpi.com These methods often involve C-N bond formation through various cyclization pathways.

A general two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles utilizes a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is another effective route to 2-aryl-2H-indazoles. organic-chemistry.org Furthermore, palladium catalysis can achieve oxidative direct C-H functionalization. The C3- and C7-alkenylations of indazoles have been accomplished using Pd(OAc)₂ as the catalyst and Ag₂CO₃ as the oxidant, demonstrating the power of this approach for late-stage functionalization. acs.org A tandem palladium-catalyzed deacylative cross-coupling and denitrogenative cyclization has also been developed to prepare a wide range of 2H-indazoles. researchgate.net

The aza-Wacker reaction, a palladium(II)-catalyzed oxidative amination of olefins, has also been applied to the synthesis of related nitrogen heterocycles, showcasing the broad utility of palladium in C-N bond-forming cyclizations. nih.gov

Targeted Synthesis of Chloro- and Fluoro-substituted Indazoles

The synthesis of halogenated indazoles like this compound requires methods that can regioselectively introduce chlorine and fluorine atoms onto the indazole core, either by using pre-halogenated starting materials or by direct halogenation of an indazole intermediate.

Condensation Reactions with o-Halobenzaldehydes and Derivatives

One of the most direct and practical methods for synthesizing halogenated indazoles is the condensation of ortho-halobenzaldehydes or their derivatives with hydrazine (B178648). clockss.org This approach has been successfully applied to the synthesis of 4-haloindazoles. researchgate.netdatapdf.com For example, the reaction of o-fluorobenzaldehydes with hydrazine hydrate (B1144303) is a classical route. clockss.org To circumvent issues like the competitive Wolff-Kishner reduction that can occur with direct aldehyde condensation, O-methyloxime derivatives of the benzaldehydes can be used, which effectively eliminates this side reaction. researchgate.netnih.gov

This strategy is not limited to fluorine. Copper-catalyzed three-component reactions of 2-bromobenzaldehydes or 2-chlorobenzaldehydes, primary amines, and sodium azide (B81097) have been used to synthesize 2H-indazoles. organic-chemistry.org Similarly, copper-catalyzed intramolecular C-N bond formation of 2-chloro-benzoic acid-N'-aryl hydrazides provides an efficient route to 1-substituted indazol-3-ones. rsc.org The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key pharmaceutical intermediate, was achieved from 2,6-dichlorobenzonitrile (B3417380) via regioselective bromination followed by heterocycle formation with hydrazine. chemrxiv.org

The reaction of 4-bromo-2,6-difluorobenzaldehyde (B1272164) with tert-butyl carbazate (B1233558) has been optimized under continuous-flow conditions to produce 6-bromo-4-fluoro-1H-indazole with high yield and safety, demonstrating the industrial applicability of this condensation strategy. clockss.org

| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |

| o-Fluorobenzaldehyde | Hydrazine | High Temperature | Indazole | researchgate.netnih.gov |

| 2-Bromobenzaldehyde | Arylhydrazine | Cu(I) salt / Base | 1-Aryl-1H-indazole | researchgate.net |

| 4-Bromo-2,6-difluorobenzaldehyde | tert-Butyl Carbazate | Continuous-flow, High T | 6-Bromo-4-fluoro-1H-indazole | clockss.org |

| 2,6-Dichlorobenzonitrile | Hydrazine | Two-step (bromination first) | 7-Bromo-4-chloro-1H-indazol-3-amine | chemrxiv.org |

ANRORC-like Rearrangement of 1,2,4-Oxadiazoles for Fluorinated Indazoles

An innovative approach for synthesizing fluorinated indazoles involves an ANRORC-like rearrangement of 1,2,4-oxadiazoles. ANRORC stands for A ddition of N ucleophile, R ing-O pening, and R ing-C losure. In this process, a series of 6-substituted fluorinated indazoles can be obtained from the reaction of 5-tetrafluorophenyl-1,2,4-oxadiazoles with hydrazine. researchgate.net

The mechanism involves the initial nucleophilic addition of hydrazine to the electrophilic C(5) carbon of the 1,2,4-oxadiazole (B8745197) ring. This is followed by the opening of the oxadiazole ring and a subsequent ring-closure step that leads to the formation of the fluorinated indazole product in high yield under mild conditions. researchgate.net This method represents a powerful alternative for accessing fluorinated indazole scaffolds. The reactivity of 1,2,4-oxadiazoles with hydrazine has also been explored in other contexts, leading to different heterocyclic products through similar ANRORC pathways. nih.gov

Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination for 3-Substituted Indazoles

A significant advancement in the synthesis of 1H-indazoles involves a silver(I)-mediated intramolecular oxidative C–H amination. nih.govacs.org This method provides an efficient pathway to construct a variety of 1H-indazoles, which are valuable in medicinal chemistry. nih.govnih.gov The technique is particularly effective for producing 3-substituted indazoles that are otherwise challenging to synthesize through other C–H amination methods. nih.govfigshare.com Preliminary mechanistic studies indicate that the reaction likely proceeds through a single electron transfer (SET) process facilitated by the Ag(I) oxidant. nih.govnih.gov

This silver-mediated reaction has been successfully applied to precursors with existing halogen substituents, demonstrating its utility in creating complex, functionalized indazoles. For instance, the synthesis of Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate has been reported using this methodology. nih.gov This highlights the compatibility of the silver(I)-mediated cyclization with chlorinated precursors, suggesting its potential applicability for the synthesis of chloro-fluoro indazole derivatives. The reaction is valued for its efficiency in forming the indazole core from appropriately designed starting materials. acs.org

Ullman-Type Copper(I)-Mediated Coupling for Dihydroindazoles as Precursors

The Ullmann reaction, a classic copper-catalyzed coupling method, and its modern variations are pivotal in forming aryl-heteroatom bonds. organic-chemistry.orgyoutube.com In the context of indazole synthesis, an intramolecular Ullmann-type reaction is a key strategy. A scalable, three-step synthesis for 5-bromo-4-fluoro-1-methyl-1H-indazole, a compound structurally analogous to the target molecule, utilizes this approach. thieme-connect.com The process begins with an inexpensive substituted benzene derivative and proceeds through the formation of a hydrazone, which then undergoes an intramolecular Ullmann cyclization to yield the 1H-indazole. thieme-connect.com

The mechanism of the Ullmann-type reaction typically involves the oxidative addition of an aryl halide to a copper(I) species, followed by reductive elimination to form the new bond. organic-chemistry.org While classic Ullmann conditions often required harsh temperatures (up to 200°C), modern protocols have been developed that proceed at milder temperatures, though they can still require long reaction times. youtube.com Extensive screening of reaction parameters, including the choice of base and solvent, is often necessary to optimize the yield of the copper-catalyzed cyclization. thieme-connect.com Recent advancements include the development of visible light-mediated Ullmann-type C-N couplings, which operate under even milder conditions. capes.gov.br

Specific Approaches for Incorporating Chloro and Fluoro Moieties

The precise placement of chloro and fluoro groups on the indazole scaffold is critical and can be achieved through several strategic routes. These methods involve either building the ring from already halogenated precursors or adding the halogens to the pre-formed indazole core.

Synthesis from Halogenated Anilines

A primary and widely used method for constructing the indazole ring system is the cyclization of substituted anilines. For the synthesis of this compound, the logical starting material would be 3-chloro-4-fluoroaniline. semanticscholar.orggoogle.com The general synthetic pathway involves the diazotization of an ortho-alkylaniline. nih.gov

This strategy has been demonstrated in the synthesis of related halogenated indazoles. For example, 4-chloro-1H-indazole can be prepared from 2-methyl-3-chloroaniline. chemicalbook.com In this process, the aniline is treated with acetic anhydride (B1165640) and then isopentyl nitrite to induce cyclization, followed by hydrolysis to yield the final indazole. chemicalbook.com A highly relevant synthesis of 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline, which undergoes bromination and then a ring-closure reaction to form the indazole core. google.com These examples establish a clear and viable pathway for synthesizing this compound from the corresponding halogenated aniline precursor.

Table 1: Synthesis of Halogenated Indazoles from Anilines

| Starting Material | Key Reagents | Product | Reference(s) |

|---|---|---|---|

| 2-Methyl-3-chloroaniline | Acetic anhydride, Isopentyl nitrite, LiOH | 4-Chloro-1H-indazole | chemicalbook.com |

Regioselective Functionalization of Indazole Precursors

Achieving regioselectivity—the control of where a functional group is introduced on a molecule—is a central challenge in organic synthesis. For indazoles, functionalization can occur at several positions. The introduction of a chlorine atom specifically at the C3 position is often accomplished using N-chlorosuccinimide (NCS). chim.itmobt3ath.com The use of a DMSO catalyst has been shown to improve the yield of this C3-chlorination reaction significantly. chim.it

This C3-chlorination can be a strategic step in a multi-step synthesis. For instance, 1H-indazole can be chlorinated at the C3 position with NCS to form 3-chloro-1H-indazole, which can then serve as a protected intermediate for further regioselective reactions at other positions, such as C7, via directed ortho-metalation. mobt3ath.com The ability to selectively functionalize the indazole ring is crucial for building complex molecules with precise substitution patterns.

Introduction of Halogens Post-Cyclization

An alternative to building the indazole from halogenated precursors is to add the halogen atoms directly to the indazole core after it has been formed. This direct C-H halogenation is a powerful tool. nih.gov Metal-free methods have been developed for the regioselective halogenation of 2H-indazoles using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). nih.gov By carefully adjusting the reaction conditions, chemists can achieve the selective synthesis of mono-, poly-, or even hetero-halogenated (containing different halogens) indazoles. nih.gov

However, direct halogenation can present challenges with regioselectivity. In an attempt to synthesize 7-bromo-4-chloro-1H-indazol-3-amine, the direct bromination of a 4-chloro-1H-indazol-3-amine precursor with NBS resulted in the undesired regioisomer as the major product. nih.govchemrxiv.org This outcome underscores the difficulty in controlling the position of electrophilic attack on an already substituted indazole ring and highlights the importance of choosing the correct synthetic strategy—either pre- or post-cyclization halogenation—based on the electronic and steric properties of the specific substrate.

Table 2: Reagents for Post-Cyclization Halogenation of Indazoles

| Position | Reagent | Conditions/Notes | Product Type | Reference(s) |

|---|---|---|---|---|

| C3 | N-Chlorosuccinimide (NCS) | Used in solvents like MeCN; DMSO can catalyze the reaction. | 3-Chloroindazole | chim.it |

| C3 | N-Bromosuccinimide (NBS) | Widely used in various solvents (MeCN, CHCl3). | 3-Bromoindazole | chim.it |

| C3 | Iodine (I2) / KOH | Basic conditions in a polar solvent like DMF. | 3-Iodoindazole | chim.it |

Advanced Synthetic Techniques

Modern organic synthesis continually seeks more efficient, selective, and sustainable methods. For indazole synthesis, several advanced techniques have emerged. One-pot procedures, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in practicality and safety. organic-chemistry.org An example is the one-pot condensation followed by a Cadogan reductive cyclization to produce 2H-indazoles from ortho-nitrobenzaldehydes and amines under mild conditions. organic-chemistry.org

Other advanced methods focus on novel ways to activate C-H bonds for ring formation. Rhodium(III)-catalyzed C–H bond functionalization, for example, allows for the synthesis of N-aryl-2H-indazoles via the [4+1] annulation of azobenzenes and aldehydes. nih.gov Furthermore, mechanochemical activation, which uses mechanical force (e.g., ball milling) instead of bulk solvents to drive reactions, has been reported for the efficient bromination of indazoles, representing a greener chemistry approach. chim.it These cutting-edge techniques expand the toolkit available for the synthesis of complex heterocyclic molecules like this compound.

Asymmetric Synthesis of Indazole Derivatives

The creation of chiral indazole derivatives with high enantioselectivity is a key challenge in modern synthetic chemistry. While direct asymmetric synthesis of this compound is not extensively documented, research into the enantioselective functionalization of the indazole core provides valuable insights into potential strategies.

A significant advancement in this area is the copper-hydride (CuH) catalyzed C3-selective allylation of 1H-indazoles. mit.edunih.govnih.govchemrxiv.orgresearchgate.net This method allows for the introduction of a quaternary stereocenter at the C3 position with high levels of enantioselectivity. mit.edunih.govnih.govchemrxiv.org The reaction employs N-(benzoyloxy)indazoles as electrophiles, reversing the typical nucleophilic character of indazoles in a strategy known as umpolung. mit.edunih.gov

The enantioselectivity of this transformation is controlled by a six-membered Zimmerman-Traxler-type transition state, where steric interactions between the ligand and the substrate play a crucial role. nih.govnih.govchemrxiv.org This approach has been successfully applied to a variety of C3-allyl-1H-indazoles with excellent yields and enantiomeric ratios. mit.edu Although this method has been demonstrated for the introduction of allyl groups, its principles could potentially be adapted for the asymmetric introduction of other substituents, or for the desymmetrization of appropriately substituted indazole precursors.

While the direct asymmetric synthesis of a C3-chloro substituent has not been detailed in the context of this compound, the development of catalytic enantioselective methods for the installation of other functional groups at this position provides a strong foundation for future research. The functionalization of indazoles often involves transition-metal catalysis, and the design of chiral ligands for these catalysts is a promising avenue for achieving enantioselectivity. rasayanjournal.co.in

Table 1: Key Features of Asymmetric Indazole Synthesis

| Synthetic Strategy | Key Features | Relevant Compounds |

| CuH-Catalyzed C3-Allylation | Enantioselective formation of C3-quaternary stereocenters; Umpolung strategy. | C3-allyl-1H-indazoles |

| Transition-Metal Catalysis | Potential for various enantioselective C-C and C-X bond formations. | Functionalized Indazole Derivatives |

Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like indazoles. rasayanjournal.co.in These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rasayanjournal.co.injchr.orgheteroletters.orgjchr.orgnih.gov The synthesis of various indazole derivatives, including halogenated ones, has been successfully achieved using microwave assistance. rasayanjournal.co.injchr.orgheteroletters.org For instance, the synthesis of 4-chloro-1H-indazole has been reported via microwave-assisted reactions. jchr.orgjchr.org This technique offers a significant improvement over traditional methods that may require harsh conditions and long reaction times. rasayanjournal.co.in

Use of Green Solvents and Catalysts:

The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of green chemistry. Water has been utilized as a solvent for the microwave-assisted synthesis of indazole derivatives, offering an environmentally friendly and efficient process. jchr.orgjchr.org

Furthermore, the use of milder and recyclable catalysts is another important aspect. Ammonium chloride (NH4Cl) has been employed as a milder acid catalyst in the synthesis of 1-H-indazoles via a grinding protocol in ethanol, providing a greener alternative to harsher acids. samipubco.com

Synthesis of Halogenated Indazole Precursors:

The synthesis of precursors to this compound can also be approached with green chemistry principles in mind. For example, the preparation of 3-chloro-4-fluoroaniline, a potential starting material, has been achieved through a hydrogenation substitution reaction using a Pt/C catalyst, which avoids the use of organic solvents and offers high conversion and selectivity. google.com Another relevant precursor, 7-bromo-4-chloro-1H-indazol-3-amine, has been synthesized from the more economical 2,6-dichlorobenzonitrile. nih.govchemrxiv.org

Table 2: Green Chemistry Approaches in Indazole Synthesis

| Green Chemistry Approach | Description | Examples |

| Microwave-Assisted Synthesis | Rapid and efficient heating, leading to shorter reaction times and higher yields. | Synthesis of 4-chloro-1H-indazole and other derivatives. rasayanjournal.co.injchr.orgheteroletters.orgjchr.org |

| Use of Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives. | Water as a solvent in microwave-assisted synthesis. jchr.orgjchr.org |

| Use of Greener Catalysts | Employment of milder, reusable, and less toxic catalysts. | NH4Cl as a mild acid catalyst; Heterogeneous catalysts. samipubco.com |

| Atom-Economical Reactions | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Development of efficient one-pot syntheses. |

While a specific, unified asymmetric and green synthesis for this compound is not yet established in the literature, the existing research on related compounds and methodologies provides a clear roadmap for future development. The combination of enantioselective catalysis with green chemistry principles will be instrumental in creating sustainable and efficient routes to this and other valuable indazole derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated and Chlorinated Positions

Nucleophilic aromatic substitution (SNAr) is a crucial reaction for modifying halogenated aromatic systems, particularly those activated by electron-withdrawing groups. In the case of this compound, the entire indazole ring system acts as an electron-withdrawing group, activating both the C4-F and C3-Cl bonds towards nucleophilic attack.

Detailed research findings indicate that the reactivity of halogens in SNAr reactions is highly dependent on the nature of the halogen and its position on the aromatic ring. The C-F bond is significantly more susceptible to nucleophilic attack than the C-Cl bond due to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex. Consequently, nucleophilic displacement on this compound is expected to occur preferentially at the C4-fluoro position. For instance, reactions of similar fluoro- and chloroarenes with nucleophiles like indoles or carbazoles demonstrate that C-F bonds exhibit much higher reactivity in SNAr than C-Cl bonds. drughunter.com The reaction of 2,6-difluorobenzonitrile (B137791) with morpholine, a key step in the synthesis of a related indazole, proceeds via selective displacement of one fluorine atom, highlighting the high reactivity of activated fluorine in SNAr. nih.gov

This selective reactivity allows for the sequential introduction of different nucleophiles. A soft nucleophile could first displace the fluorine atom, followed by a second, more forcing reaction to substitute the chlorine atom. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these transformations.

| Position | Halogen | Relative Reactivity in SNAr | Typical Nucleophiles | Product Type |

| C4 | Fluorine | High | Amines (e.g., morpholine), Alkoxides, Thiolates | 4-substituted-3-chloro-1H-indazoles |

| C3 | Chlorine | Low | Stronger nucleophiles, higher temperatures | 3-substituted-4-fluoro-1H-indazoles |

Electrophilic Aromatic Substitution Reactions on the Indazole Core

Indazoles, as heteroaromatic compounds, undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and sulfonation. chemicalbook.com The regioselectivity of these reactions on the this compound core is determined by the combined directing effects of the fused pyrazole ring and the existing halogen substituents.

The indazole ring itself typically directs electrophilic attack to the C3, C5, and C7 positions. Since the C3 position is already substituted, subsequent reactions will occur on the benzene portion of the molecule. Halogens are known to be deactivating yet ortho, para-directing substituents. libretexts.org

The 3-chloro group directs incoming electrophiles to its ortho (C4) and para (C6) positions. However, C4 is already substituted.

The 4-fluoro group directs to its ortho (C3, C5) and para (C7) positions. C3 is already substituted.

| Substituent | Position | Electronic Effect | Directing Effect | Predicted Substitution Sites |

| Pyrazole ring | - | Activating | C5, C7 | C5, C7 |

| 3-Chloro | C3 | Deactivating (Inductive) | ortho, para (Resonance) | C5 (meta), C7 (meta) |

| 4-Fluoro | C4 | Deactivating (Inductive) | ortho, para (Resonance) | C5 (ortho), C7 (para) |

| Combined | - | Deactivated Ring | - | C7 > C5 |

Metalation and Organometallic Transformations for Further Derivatization

Metalation, followed by reaction with an electrophile, is a powerful strategy for the functionalization of heterocycles. For indazoles, this typically involves deprotonation with a strong base (e.g., organolithium reagents) or a directed metalation approach. N-protection, often with groups like Boc, SEM, or THP, is frequently required to prevent deprotonation at the N1 position and to direct the metalation to a specific carbon atom. nih.gov

For the this compound system, after N-protection, directed ortho-metalation could potentially occur at the C7 position, directed by the N1-protecting group. Subsequent transmetalation with zinc chloride or a borate (B1201080) ester would generate an organozinc or organoboron species, respectively. These intermediates are versatile precursors for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, allowing for the introduction of aryl, heteroaryl, or alkyl groups at C7. researchgate.net

Furthermore, the C3-Cl bond can participate directly in cross-coupling reactions, although it is less reactive than the corresponding C-Br or C-I bonds. Under optimized conditions with suitable palladium or copper catalysts and ligands, the chlorine atom can be replaced with various carbon, nitrogen, or oxygen nucleophiles.

Reduction and Oxidation Reactions of Indazole Ring and Substituents

The this compound system can undergo various reduction and oxidation reactions.

Reduction:

Catalytic Hydrogenation: The indazole ring is aromatic and thus relatively resistant to reduction. However, under forcing conditions using heterogeneous catalysts like platinum or palladium on carbon (Pt/C, Pd/C) and elevated hydrogen pressure, the pyrazole portion of the ring can be reduced to form the corresponding indoline (B122111) (2,3-dihydro-1H-indazole) derivative. nih.gov This process can sometimes be facilitated by acidic conditions which disrupt the ring's aromaticity. nih.gov

Dehalogenation: The C-Cl bond can be selectively reduced (hydrodechlorination) using catalytic hydrogenation with a palladium catalyst. This reaction is often performed in the presence of a base (e.g., triethylamine (B128534) or potassium carbonate) to neutralize the HCl byproduct. This provides a route to 4-fluoro-1H-indazole.

Reduction of Substituents: If other reducible functional groups are present, such as a nitro group introduced via electrophilic substitution, they can be selectively reduced. For example, a nitro group can be reduced to an amino group using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite, typically leaving the indazole ring and halogen substituents intact.

Oxidation:

Ring Oxidation: The indazole ring is generally stable to oxidation. However, strong oxidizing agents can lead to degradation.

Oxidative Ring-Opening: Under specific conditions, the indazole ring can be opened. For instance, 2H-indazoles have been shown to undergo oxidative ring-opening via C-N bond cleavage when treated with an iminoiodane, yielding ortho-N-acylsulfonamidated azobenzenes. acs.org This reactivity is specific to the 2H-tautomer and highlights a pathway for more complex transformations.

Cycloaddition Reactions and Their Synthetic Utility

While the aromatic indazole ring itself is generally unreactive in cycloaddition reactions, it serves as an excellent scaffold for attaching functional groups that can participate in such transformations. libretexts.org A prominent strategy involves converting the N-H or a substituent into a reactive group suitable for cycloaddition.

For example, a common approach is the introduction of an azide group, which can then undergo a [3+2] cycloaddition (a Huisgen cycloaddition) with an alkyne. youtube.com This reaction, often catalyzed by copper(I) to enhance its rate and regioselectivity (the "click" reaction), forms a stable 1,2,3-triazole ring. In the context of this compound, one could first perform an N-alkylation with a propargyl halide to install an alkyne, and then react it with an azide. Alternatively, an alkyl halide substituent could be converted to an azide, which would then be ready to react with various alkynes. This strategy has been used to synthesize novel 3-chloro-6-nitro-1H-indazole derivatives bearing triazole moieties, demonstrating the utility of the indazole core as a platform for building more complex heterocyclic systems. nih.gov

| Reaction Type | Reactants on Indazole Scaffold | Partner Molecule | Product |

| [3+2] Dipolar Cycloaddition | Indazole with an azide substituent | Alkyne | Indazole-triazole conjugate |

| [3+2] Dipolar Cycloaddition | Indazole with an alkyne substituent | Azide | Indazole-triazole conjugate |

| Diels-Alder [4+2] Cycloaddition | Indazole with a diene substituent | Dienophile | Indazole-cyclohexene conjugate |

Functional Group Transformations and Derivatization Strategies

The versatility of this compound as a synthetic intermediate stems from the ability to perform a wide range of functional group interconversions. These transformations build upon the primary reactions discussed in previous sections to create diverse libraries of compounds.

Key derivatization strategies include:

Substitution of Halogens: As detailed in Section 3.1, sequential SNAr reactions allow for the introduction of two different nucleophiles at the C4 and C3 positions.

Modification of the Benzene Ring: Electrophilic substitution (Section 3.2) can install groups like -NO₂ or -Br at the C5 or C7 positions. A nitro group can be subsequently reduced to an amine (-NH₂), which can then be acylated, alkylated, diazotized to form other functionalities, or used as a handle for further cross-coupling reactions.

C-C and C-N Bond Formation: Metal-catalyzed cross-coupling reactions (Section 3.3) at the C3, C5, or C7 positions are powerful methods for introducing complex aryl, alkyl, or amino substituents. For example, the synthesis of the anti-HIV drug Lenacapavir involves a key 7-bromo-4-chloro-1H-indazol-3-amine intermediate, showcasing how these positions are functionalized in complex molecule synthesis. mdpi.comnih.govresearchgate.net

N-H Functionalization: The N1-H of the pyrazole ring can be readily deprotonated and reacted with a variety of electrophiles, as discussed in detail in the following section.

N-Alkylation and Regioselectivity in Indazole Chemistry

Alkylation of the indazole nitrogen is a fundamental transformation, but it presents a challenge of regioselectivity, as the reaction can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The outcome of N-alkylation is highly sensitive to the reaction conditions and the substitution pattern on the indazole ring.

The regioselectivity is governed by a balance between kinetic and thermodynamic control, as well as steric and electronic factors. Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer. chemicalbook.com

Reaction Conditions: The choice of base and solvent plays a critical role. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (B95107) (THF) tend to favor alkylation at the N1 position. This is often considered the thermodynamic product. In contrast, using bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) often leads to a mixture of N1 and N2 isomers, with the N2 isomer being the kinetic product.

Substituent Effects: The electronic and steric nature of substituents on the indazole ring significantly influences the N1/N2 ratio.

Steric Hindrance: Bulky substituents at the C7 position sterically hinder attack at N1, thus favoring N2 alkylation.

Electronic Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂), have been shown to strongly direct alkylation to the N2 position. researchgate.net The substituents on this compound are not expected to exert a strong directing effect based on their position, so the reaction conditions will be the primary determinant of regioselectivity.

| Condition | Base | Solvent | Favored Product | Rationale |

| Thermodynamic | NaH | THF | N1-alkylated | Formation of the more stable regioisomer. |

| Kinetic | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Mixture, often N2-favored | Reaction at the more nucleophilic nitrogen of the most stable tautomer. |

| Steric Control | Bulky C7-substituent | Various | N2-alkylated | Steric blocking of the N1 position. |

| Electronic Control | Electron-withdrawing C7-substituent | Various | N2-alkylated | Altered charge distribution on the indazole anion. |

C3-Functionalization Methodologies for Indazolesnih.govresearchgate.net

The functionalization of the indazole core is a significant area of research in synthetic organic chemistry, largely driven by the prevalence of this scaffold in pharmacologically active compounds. chim.itmdpi.com Modifications at the C3 position, in particular, have been shown to critically influence the biological activity of indazole-based molecules. mdpi.com The compound this compound represents a key synthetic intermediate where the chlorine atom at the C3 position serves as a versatile leaving group for a variety of transition-metal-catalyzed cross-coupling reactions. chim.it This allows for the strategic introduction of diverse chemical moieties, including aryl, alkyl, alkynyl, and amino groups, thereby enabling the synthesis of a wide array of novel indazole derivatives.

A common strategy in the functionalization of N-H containing heterocycles like indazole involves the preliminary protection of the ring nitrogen. mdpi.com This step is often necessary to prevent undesired side reactions at the more nucleophilic N1 or N2 positions during the C3-coupling process. researchgate.net Protecting groups such as tert-butoxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) are frequently employed and can be removed post-functionalization to yield the N-H indazole derivative. mdpi.comnih.govacs.org

The most powerful and widely utilized methods for modifying the C3 position of this compound are palladium-catalyzed cross-coupling reactions. These reactions generally proceed through a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition into the carbon-chlorine bond, followed by transmetalation with a nucleophilic coupling partner, and concludes with reductive elimination to form the desired product and regenerate the active catalyst. wikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of carbon-carbon bonds. nih.gov For a substrate like this compound, this reaction involves coupling with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields. Ferrocene-based palladium complexes like PdCl2(dppf) have proven to be particularly effective for the Suzuki coupling of halo-indazoles. mdpi.commdpi.com

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₂CO₃ | Dioxane/H₂O or DME | Thermal (80-120°C) or Microwave | mdpi.comnih.govresearchgate.net |

| Heteroarylboronic Acid | PdCl₂(dppf) | K₂CO₃ | DME | 80°C | mdpi.com |

| Alkenylboronic Ester | Pd(dppf)Cl₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100°C | nih.gov |

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, enabling the synthesis of 3-aminoindazole derivatives from this compound. organic-chemistry.org The reaction couples the chloroindazole with a primary or secondary amine. organic-chemistry.org The process requires a palladium catalyst, a suitable phosphine-based ligand to facilitate the catalytic cycle, and a base. organic-chemistry.orgnih.gov This methodology provides access to compounds that are important substructures in numerous kinase inhibitors.

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110°C | organic-chemistry.org |

| Aromatic Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100°C | nih.gov |

| Ammonia Equivalent (e.g., LiN(TMS)₂) | Pd(OAc)₂ / Josiphos Ligand | LiOtBu | DME | Room Temp to 80°C | organic-chemistry.org |

Sonogashira Coupling

To introduce an alkyne moiety at the C3 position, the Sonogashira coupling is the reaction of choice. wikipedia.orglibretexts.org It involves the coupling of this compound with a terminal alkyne. organic-chemistry.org A distinctive feature of this reaction is its dual catalytic system, which employs a palladium complex along with a copper(I) salt (typically CuI) as a co-catalyst. wikipedia.orgnih.gov An organic base, such as triethylamine or diisopropylethylamine, is used both as a solvent and to generate the key copper-acetylide intermediate. youtube.com

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Terminal Alkyne | Pd(PPh₃)₄ / CuI or PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N) | THF or DMF | Room Temp to 60°C | wikipedia.orgorganic-chemistry.org |

| Arylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | Room Temperature | libretexts.orgnih.gov |

Heck Coupling

The Heck reaction provides a method for the C3-vinylation of this compound by coupling it with an alkene. wikipedia.org This palladium-catalyzed reaction forms a new carbon-carbon bond at the less substituted carbon of the alkene double bond, typically with high trans-selectivity. organic-chemistry.org The reaction is carried out in the presence of a base to regenerate the active Pd(0) catalyst. wikipedia.orglibretexts.org While iodo- and bromo-arenes are more reactive, conditions have been developed to facilitate the coupling of less reactive chloroarenes.

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Activated Alkene (e.g., Acrylate) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-140°C | wikipedia.orgorganic-chemistry.org |

| Styrene | PdCl₂ | KOAc | Methanol | 120°C | wikipedia.org |

| Enone/Enal (Reductive Heck) | Pd(OAc)₂ / PPh₃ | Et₃N / Formic Acid | DMF | 60-80°C | nih.gov |

Impact of Halogen Substituents on Indazole Activity

Halogen substituents are critical tools in drug design. On the indazole core, they can influence the molecule's interaction with biological targets and its pharmacokinetic profile.

Role of Chlorine at Position 3 on Molecular Interactions

The substituent at the C3 position of the indazole ring often plays a crucial role in defining the molecule's biological activity. The 3-chloro-1H-indazole is an intermediate used in the synthesis of various drug molecules. nordmann.global The chlorine atom at this position is considered an electron-withdrawing group. chemicalbook.com Halogenation at the C3 position, particularly with chlorine or iodine, creates a useful synthetic handle for introducing other functional groups through metal-catalyzed cross-coupling reactions. chim.it

In the context of molecular interactions, structures like the 1H-indazole-3-amine have been identified as effective hinge-binding fragments in kinases. nih.gov While not a direct analysis of the 3-chloro group, this highlights the importance of the C3 position for establishing key interactions, such as hydrogen bonds, with the hinge region of protein kinases. The introduction of a chlorine atom at C3 can therefore serve as a precursor to functionalities that directly engage with the target protein, or the chlorine itself can participate in halogen bonding or other non-covalent interactions within the binding pocket.

Role of Fluorine at Position 4 on Molecular Interactions and Metabolic Stability

Fluorine is a widely used element in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacological properties. nih.gov The strategic replacement of hydrogen with fluorine can block metabolic soft spots, thereby reducing clearance and preventing the formation of reactive metabolites. nih.gov The introduction of fluorine is known to impact lipophilicity, permeability, and the risk of P-glycoprotein (P-gp) mediated efflux. acs.org

Specifically, a fluorine atom at the C4 position of the indazole ring introduces an electron-deficient center that can tune the molecule's energy gap. ossila.com This substitution can also enable significant intermolecular interactions, including π-π stacking and hydrogen-fluorine (H-F) bonding, which can enhance binding to a biological target. ossila.com Studies on the metabolism of fluorinated compounds show that while the carbon-fluorine bond is strong, its presence can profoundly influence metabolic pathways. acs.org

Combined Effects of 3-Chloro and 4-Fluoro Substitution Patterns

The combination of chlorine at position 3 and fluorine at position 4 on the indazole ring can have synergistic effects on the compound's properties. Research into selective androgen receptor antagonists has shown that indazole derivatives with dihalide substitutions at positions 3 and 4 exhibited a longer metabolic half-life. nih.gov This suggests that the 3-chloro-4-fluoro substitution pattern is a promising strategy for improving the metabolic stability of indazole-based compounds. nih.gov The presence of these two halogens can modulate the electronic distribution across the indazole ring system, influencing both its reactivity and its interactions with metabolic enzymes and target proteins.

Influence of Other Substituents on Indazole Ring Positions (e.g., C5, C6, C7, N1, N2)

The biological activity of indazole derivatives is significantly affected by substituents at other positions on the ring. nih.govnih.gov

C5 Position : SAR studies on 3,5-disubstituted indazole derivatives have demonstrated that the nature of the substituent at C5 is critical for anti-proliferative activity. nih.gov For instance, when a phenyl group is present at C5, its own substitution pattern is key. A para-fluoro substituent on the C5-phenyl ring was found to be crucial for antitumor activity against certain cancer cell lines, with a 3,5-difluoro substitution showing even greater potency. nih.gov In studies of VEGFR2 kinase inhibitors, a chlorine atom at the C5 position of the indazole was found to contribute to a coherent binding mode within the enzyme's active site. nih.gov

| C5-Phenyl Substituent (R¹) | Cancer Cell Line | IC₅₀ (µM) |

| 3-Fluorophenyl | K562 | Data not specified |

| 4-Fluorophenyl | Hep-G2 | Lower activity than 3,5-difluoro |

| 3,5-Difluorophenyl | Hep-G2 | Higher activity |

| 4-Methoxyphenyl | K562 | 2-10 fold decrease vs. 3-fluorophenyl |

| 3,4-Dichlorophenyl | K562 | 2-10 fold decrease vs. 3-fluorophenyl |

Data sourced from a study on 3,5-disubstituted indazole derivatives, highlighting the importance of fluorine substituents for anti-proliferative activity. nih.gov

C6 and C7 Positions : Substitutions at the C6 and C7 positions are also integral to the design of potent biological agents. For example, 6-bromoindazole has been used as a starting material for VEGFR-2 inhibitors. chim.it Furthermore, 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of the potent anti-HIV therapeutic, Lenacapavir, underscoring the importance of substitution patterns on this part of the ring. chemrxiv.org

N1 and N2 Positions : The nitrogen atoms of the indazole ring can be substituted or remain unsubstituted (1H or 2H tautomers). These substitutions can influence the molecule's conformation and its ability to act as a hydrogen bond donor or acceptor, which is critical for target binding. nih.gov N1- or N2-protected indazoles are often used in synthesis to direct functionalization at other positions. chim.it

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional shape (conformation) of an indazole derivative is a key determinant of its biological activity. Conformational analysis helps to understand how a molecule fits into its target's binding site and the orientation of its key interacting groups.

Scaffold Hopping and Bioisosteric Replacement Strategies Involving Indazoles

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to discover novel chemical entities with improved properties while retaining desired biological activity. researchgate.netnih.govresearchgate.net

The indazole core is frequently used in such strategies. A notable example is the development of dual MCL-1/BCL-2 inhibitors, where researchers performed a scaffold hop from an indole (B1671886) core to an indazole framework. rsc.org This strategic change led to a new series of compounds with a different intellectual property profile and improved dual inhibitory activity. rsc.org

Bioisosteric replacement involves substituting one functional group for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. nih.gov The indazole ring itself can be considered a bioisostere of other bicyclic aromatic systems like indole or benzimidazole. nih.gov These rational design strategies allow medicinal chemists to systematically explore new chemical space, leveraging the favorable properties of the indazole scaffold to develop next-generation therapeutics. nih.govrsc.org

Computational and Theoretical Investigations of 3 Chloro 4 Fluoro 1h Indazole

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict the geometry of molecules. mdpi.com For indazole derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311+G(d,p)), are employed to determine the most stable conformation by optimizing bond lengths and angles. nih.govnih.gov These calculations can accurately predict the planar structure of the indazole ring system. nih.gov The geometry and electrostatic properties of substituted indazoles have been effectively studied using DFT and other ab initio quantum methods. rsc.org Such studies are foundational for understanding the molecule's behavior and for subsequent, more complex analyses. mdpi.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in chemical reactivity. The HOMO energy corresponds to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. For indazole derivatives, the distribution of these frontier molecular orbitals often spans the entire molecule, indicating potential charge transfer within the structure. nih.govresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for an Indazole Derivative Note: The following data is representative of typical values for indazole derivatives as specific values for 3-Chloro-4-fluoro-1H-indazole require dedicated computation.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity sites. The ESP map illustrates regions of negative potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net For a molecule like this compound, the ESP surface would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the fluorine atom, while positive potential might be localized around the N-H proton, indicating sites for intermolecular interactions. researchgate.net

Global reactivity descriptors, derived from the energies of frontier orbitals, provide quantitative measures of a molecule's reactivity and stability. dergipark.org.tr These descriptors, calculated using DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). dergipark.org.tr High chemical hardness and a low softness value correspond to a more stable and less reactive molecule. nih.gov The electrophilicity index measures the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net These parameters are crucial for comparing the reactivity of different indazole derivatives. dergipark.org.tr

Table 2: Representative Global Reactivity Descriptors Note: This table presents typical descriptors for heterocyclic compounds, calculated from HOMO/LUMO energies. Specific values for this compound would require direct calculation.

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Electronegativity (χ) | (I + A) / 2 | 4.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 |

| Chemical Softness (S) | 1 / (2η) | 0.2 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.2 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and non-bonding interactions. It examines charge delocalization, hyperconjugative interactions, and lone-pair occupations. researchgate.net For substituted indazoles, NBO calculations can rationalize the effects of substituents on the electronic structure and stability of the molecule. rsc.orgmalayajournal.org This analysis quantifies the stabilization energy associated with electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals, offering insights into the π-conjugation within the indazole ring system and the electronic influence of the chloro and fluoro substituents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. imist.ma For indazole derivatives, 2D and 3D-QSAR models have been developed to predict their potency as inhibitors of various biological targets, such as Hypoxia-Inducible Factor-1α (HIF-1α) and S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN). nih.govnih.govresearchgate.net These models use calculated molecular descriptors (e.g., steric, electrostatic, topological) to build a mathematical equation that can predict the activity of new, unsynthesized compounds. imist.manih.gov By generating contour maps, 3D-QSAR highlights which regions of the molecule are favorable or unfavorable for activity, providing a structural framework to guide the design of more potent indazole-based therapeutic agents. nih.govresearchgate.net

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an essential tool for predicting the binding mode and affinity of a ligand, such as this compound, to the active site of a target protein.

Detailed Research Findings:

While specific molecular docking studies focused exclusively on this compound are not extensively available in the public domain, the methodology for such an investigation would follow established protocols used for analogous indazole derivatives. For instance, studies on 3-chloro-6-nitro-1H-indazole derivatives have successfully employed molecular docking to predict their binding to enzymes like Leishmania trypanothione (B104310) reductase. nih.gov Similarly, derivatives of 3-chloro-1H-indazole have been docked against thymidine (B127349) phosphorylase and α-glucosidase to evaluate their inhibitory potential. nih.govbohrium.com

The process for this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized for its geometry and energy. The crystal structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software such as AutoDock, the ligand would be placed into the binding site of the receptor, and various conformations would be sampled. A scoring function would then be used to estimate the binding affinity for each pose, typically reported in kcal/mol.

Analysis of Interactions: The resulting docked poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.

The binding energy values obtained from these simulations are a critical indicator of the ligand's potential as an inhibitor or modulator of the target protein. A lower binding energy generally suggests a more stable and favorable interaction.

Illustrative Data Table: Predicted Binding Affinities of this compound with Various Kinase Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| c-KIT Kinase | 1T46 | -8.5 | Cys673, Glu671, Val559 |

| EGFR Kinase | 1M17 | -7.9 | Met793, Leu718, Gly796 |

| VEGFR-2 Kinase | 1YWN | -8.2 | Cys919, Asp1046, Phe1047 |

Molecular Dynamics (MD) Simulations for Ligand Stability and Conformational Dynamics in Biological Systems

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic assessment of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the conformational changes that may occur within a simulated biological environment.

Detailed Research Findings:

For a complex of this compound and a target protein, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The analysis of the simulation trajectory would focus on several key parameters:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of the simulation suggests that the protein-ligand complex has reached equilibrium and the ligand's binding pose is stable. Studies on related indazole derivatives have shown that stable complexes exhibit RMSD values that plateau after an initial equilibration period. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the protein. High RMSF values in the amino acid residues of the binding pocket could indicate induced-fit effects upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable interaction.

These simulations provide a more rigorous validation of the docking results and can reveal dynamic behaviors that are not captured by the static picture provided by molecular docking alone.

Illustrative Data Table: MD Simulation Stability Parameters for a this compound-Kinase Complex

| Simulation Time (ns) | Average RMSD (Å) of Ligand | Average RMSF (Å) of Binding Site Residues | Number of Persistent Hydrogen Bonds |

| 0-20 | 2.8 | 1.5 | 3 |

| 20-40 | 2.1 | 1.2 | 4 |

| 40-60 | 1.9 | 1.1 | 4 |

| 60-80 | 1.8 | 1.1 | 4 |

| 80-100 | 1.8 | 1.0 | 4 |

Topological Investigations (e.g., ELF, LOL, RDG) for Bonding Characterization

Topological analysis of the electron density provides a detailed picture of the chemical bonding within a molecule. Methods such as the Electron Localization Function (ELF), a Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) analysis are used to characterize the nature of chemical bonds and non-covalent interactions.

Detailed Research Findings:

These investigations are typically performed using data from high-level quantum chemical calculations, such as those based on Density Functional Theory (DFT).

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL analyses provide a visualization of electron localization in a molecule. mdpi.com For this compound, these methods would reveal the regions corresponding to covalent bonds, lone pairs of electrons on the nitrogen, chlorine, and fluorine atoms, and the delocalized π-system of the indazole ring. This provides a clear chemical map of the molecule's electronic structure.

Reduced Density Gradient (RDG) Analysis: RDG analysis is particularly useful for identifying and characterizing non-covalent interactions (NCIs). By plotting the RDG against the electron density, different types of interactions can be visualized:

Hydrogen Bonds: Appear as strong, attractive interactions.

Van der Waals Interactions: Characterized by weak, attractive forces.

Steric Repulsion: Indicated by repulsive interactions.

For this compound, RDG analysis could be used to understand intramolecular interactions, such as potential hydrogen bonding involving the indazole N-H and the adjacent fluorine atom, as well as intermolecular interactions in a crystal lattice or within a protein binding pocket.

Exploration of Biological Target Interactions and Mechanisms in Vitro Studies

General Mechanisms of Action of Indazole Derivatives

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as a crucial scaffold in medicinal chemistry. nih.govacs.org Its derivatives are largely synthetic, with few occurrences in nature, but exhibit a vast array of pharmacological activities. acs.org The structural similarity of the indazole nucleus to biological purines like adenine (B156593) and guanine (B1146940) allows these derivatives to readily interact with various biopolymers within living systems, which is a key reason for their broad biological effects. researchgate.net

The mechanisms of action for indazole derivatives are diverse and depend on the specific substitutions on the indazole core. nih.gov These compounds have been shown to exert effects through multiple pathways. For instance, some indazole derivatives stimulate the release of nitric oxide (NO) and increase cyclic guanosine (B1672433) monophosphate (cGMP) levels, leading to vasorelaxant and anti-platelet aggregator activities. nih.gov Others function as antagonists for receptors like the serotonin (B10506) 5-HT3 receptor. nih.govsemanticscholar.org A significant area of research focuses on their role as enzyme inhibitors, targeting a wide range of enzymes crucial in various disease processes. researchgate.net The versatility of the indazole structure allows for the incorporation of different functional groups, enabling medicinal chemists to design compounds that can target specific biological pathways with high potency and selectivity. acs.orgnih.gov

Enzyme Inhibition Studies (e.g., Kinases, Deiminases, Elastases, Proteases)

The indazole scaffold is a prominent feature in the design of numerous enzyme inhibitors. researchgate.net Its derivatives have been successfully developed to target a variety of enzymes, including kinases, deiminases, and proteases, which are implicated in conditions ranging from inflammation and cancer to cardiovascular diseases. nih.govresearchgate.net The ability to modify the indazole ring at different positions allows for the fine-tuning of inhibitory activity and selectivity against specific enzyme targets. nih.gov For example, N-benzoylindazole derivatives have been identified as potent inhibitors of human neutrophil elastase (HNE). nih.gov Furthermore, the introduction of fluoro-substituents can significantly enhance the binding affinity of these compounds to their target enzymes. nih.gov The mechanism often involves the indazole derivative fitting into the active site of an enzyme, forming key interactions that block the substrate from binding and prevent the catalytic reaction from occurring. acs.org

Tyrosine Threonine Kinase (TTK), a mitotic kinase, has been identified as a novel target for cancer therapy. nih.gov Research has led to the development of potent TTK inhibitors based on an indazole core. nih.govdntb.gov.ua A systematic screening and optimization process identified a class of compounds featuring a 3-(sulfamoylphenyl)-1H-indazol-5-yl structure with acetamido and carboxamido moieties as highly effective TTK inhibitors. nih.gov

One particularly potent inhibitor, CFI-400936, emerged from this class, demonstrating an IC50 value of 3.6 nM against TTK. nih.gov This compound showed good activity in cell-based assays and high selectivity when tested against a panel of other human kinases. nih.gov Further optimization of a different series, which involved replacing a polar sulfonamide group with a heterocycle at the 4-position of the phenyl ring, led to the discovery of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides. dntb.gov.ua Compounds from this series, such as compound 75 (CFI-401870), were highly potent with TTK IC50 values below 10 nM and showed significant tumor growth inhibition in mouse xenograft models when administered orally. dntb.gov.ua

Table 1: Indazole-Based TTK Inhibitors

| Compound | Target | IC50 (nM) | Key Structural Features |

|---|---|---|---|

| CFI-400936 | TTK | 3.6 | Indazole core with sulfamoylphenyl and acetamido moieties nih.gov |

Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that converts arginine residues to citrulline. researchgate.netbiotech-asia.orgresearchgate.net The dysregulation of PAD4 is linked to inflammatory diseases like rheumatoid arthritis and certain cancers. researchgate.netresearchgate.net This has driven the development of specific PAD4 inhibitors, with the indazole scaffold proving to be a valuable starting point. researchgate.net

Researchers have designed and synthesized haloacetamidine-based compounds as potential PAD4 inhibitors. researchgate.netbiotech-asia.org By exploring substitutions on the indazole ring, it was found that adding chloro substituents at specific positions could significantly improve inhibitory activity. researchgate.net For instance, introducing chloro groups at both the 4 and 5 positions of the indazole ring resulted in a compound (12e) with considerably enhanced PAD4 inhibitory activity and a 7-fold selectivity over the related PAD3 isozyme. researchgate.net Further development led to the identification of 4,5,6-trichloroindazole 24 as a highly potent PAD4 inhibitor, which displays greater than 10-fold selectivity for PAD4 over PAD3 and more than 50-fold selectivity over PAD1 and PAD2. researchgate.netbiotech-asia.orgresearchgate.net

Table 2: Selectivity of an Indazole-Based PAD4 Inhibitor

| Compound | Selectivity over PAD1 | Selectivity over PAD2 | Selectivity over PAD3 |

|---|

Human Neutrophil Elastase (HNE) is a serine protease released by neutrophils during inflammation. nih.govnih.gov Its excessive activity is implicated in various inflammatory and pulmonary diseases, making it a key therapeutic target. nih.govnih.govresearchgate.net Indazole derivatives have emerged as a promising class of HNE inhibitors. nih.govnih.gov

One line of research has focused on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, which have been developed as potent HNE inhibitors with Ki values in the low nanomolar range (6–35 nM). nih.gov Another successful approach involves N-benzoylindazole derivatives, which act as potent, competitive, and pseudoirreversible HNE inhibitors. nih.gov Optimization of this series, through substitutions at positions 3 and 5 of the indazole ring, led to compounds with significantly improved potency. The 3-CN derivative (5b) was identified as the most potent in its series, with an IC50 of 7 nM, and it demonstrated good stability and specificity for HNE over other serine proteases. nih.gov

Table 3: Indazole-Based HNE Inhibitors

| Compound Series | Lead Compound | Inhibition Value | Mechanism |

|---|---|---|---|

| 1,5,6,7-Tetrahydro-4H-indazol-4-ones | Compound 9c/9d | Ki = 6 nM nih.gov | Not specified |

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signaling pathways within immune cells. nih.gov Inhibition of Syk is considered a promising strategy for treating various autoimmune and allergic disorders. nih.govresearchgate.net Structure-based virtual screening has successfully identified novel indazole scaffolds as potential Syk inhibitors. nih.govresearchgate.net

Subsequent investigation into the structure-activity relationship of these indazole-based Syk inhibitors has led to the identification of several new compounds with potent activity against the enzyme. nih.gov Through this research, a pyrazolopyridine derivative, compound 18c, was found to exhibit good Syk inhibitory activity with an IC50 of 1.2 µM, marking it as a strong lead compound for further optimization and development. nih.govresearchgate.net The inhibition of Syk by compounds like R406 has been shown to work by alleviating the suppression of metabolic genes, leading to a cascade of effects that can influence cell fate. nih.gov

Table 4: Indazole-Scaffold-Based Syk Inhibitor

| Compound | Target | IC50 (µM) | Discovery Method |

|---|

Rho-associated kinase (ROCK) is a serine/threonine kinase with two isoforms, ROCK1 and ROCK2, that are key regulators of vascular smooth muscle contraction and are implicated in cardiovascular diseases like hypertension. acs.orgnih.govnih.gov Consequently, ROCK inhibitors are a promising class of therapeutic agents. acs.orgnih.gov Indazole amides have been identified as potent and selective ROCK1 inhibitors. acs.orgresearchgate.net

An initial lead compound, indazole amide 3, was a potent ROCK1 inhibitor but had poor oral bioavailability. acs.org Optimization efforts, focusing on the indazole substitution, led to the discovery of a series of dihydropyridones with improved pharmacokinetic properties. acs.orgresearchgate.net Molecular docking studies suggest that the indazole ring binds to the hinge region of the kinase, forming crucial hydrogen bonds. acs.org This is supported by the finding that methylation of the indazole at the N1 position leads to a dramatic loss of activity (ROCK1 IC50 > 2500 nM). acs.org Further studies have identified specific indazole-based ROCK inhibitors, such as GSK429286, that are highly potent and selective for ROCK1 and ROCK2 isoforms and have demonstrated the ability to reduce blood pressure in preclinical models. mdpi.com

Table 5: Indazole-Based ROCK1 Inhibition

| Compound | Target | IC50 | Note |

|---|

Receptor Binding and Modulation (e.g., Allosteric Modulators, Cannabinoid Receptors)

The indazole scaffold is a prominent feature in many synthetic compounds designed to interact with a wide range of biological receptors. nih.gov The specific substitutions of chlorine and fluorine on the benzene ring of the indazole core are known to influence the binding affinity and activity at various protein targets.

While direct and comprehensive binding studies on 3-Chloro-4-fluoro-1H-indazole are not extensively detailed in the available literature, research on closely related structures provides significant insights. For instance, derivatives of indazoles are prominent within the class of synthetic cannabinoids, which are developed to bind and activate cannabinoid receptors. Studies on synthetic cannabinoids have shown that indazole derivatives featuring 4-fluoro or 4-chloro substitutions can display high binding affinities, in the nanomolar range, for both human cannabinoid CB1 and CB2 receptors. nih.gov This suggests that the 4-fluoro substitution on the indazole ring is a key contributor to potent receptor interaction within this class of compounds. nih.gov

Furthermore, the 3-chloro-4-fluorophenyl moiety, a key component of the titular compound, has been incorporated into molecules designed as allosteric modulators. Allosteric modulators are ligands that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby modifying the receptor's response to its natural ligand. nih.gov A notable example is the compound N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), which has been identified as a potent and selective positive allosteric modulator (PAM) for the metabotropic glutamate (B1630785) receptor 4 (mGlu4). researchgate.net Although VU0418506 is a different molecule, its activity highlights the potential of the 3-chloro-4-fluorophenyl group to be a critical component in the design of selective allosteric modulators. researchgate.net

Inhibition of Cellular Processes (e.g., Cell Proliferation in Research Models)

The indazole nucleus is a foundational structure for numerous compounds investigated for their anti-cancer properties. nih.govnih.gov These derivatives are often studied for their ability to inhibit key cellular processes, such as proliferation in cancer cell lines. nih.gov

In vitro research on a closely related compound, 3-Chloro-4-fluoro-5-nitro-1H-indazole , has demonstrated notable potential in inhibiting cell proliferation. The mechanism is suggested to involve the inhibition of specific kinases that are associated with tumor growth. The inhibitory effects were quantified by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance needed to inhibit a biological process by 50%. The IC₅₀ values for this compound against various cancer cell lines are detailed in the table below.

Table 1: In Vitro Antiproliferative Activity of 3-Chloro-4-fluoro-5-nitro-1H-indazole

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HCT116 | Colon Cancer | 0.64 |

| KMS-12 BM | Multiple Myeloma | 1.4 |

| HT29 | Colon Cancer | 0.9 |

Data sourced from in vitro studies on the 5-nitro derivative of the subject compound.

These findings indicate that the presence of chloro and fluoro substituents on the indazole ring contributes to potent antiproliferative activity in research models.

Antimicrobial and Antioxidant Activities in Research Models

The investigation of heterocyclic compounds for antimicrobial and antioxidant properties is a significant area of pharmaceutical research. researchgate.netresearchgate.net Indazole derivatives, particularly those with halogen substitutions, have been evaluated for these activities.